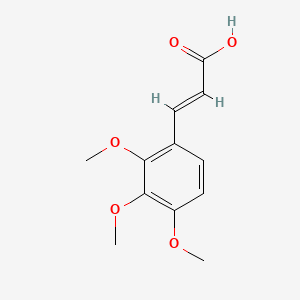
2,3,4-Trimethoxycinnamic acid
描述
Synthesis Analysis
The synthesis of cinnamic acid derivatives often involves the alkylation of pre-existing cinnamic acid structures or the condensation of aromatic aldehydes with malonic acid in the presence of pyridine and acetic anhydride. A novel synthesis approach for related cinnamic acid derivatives includes the enantioselective sequential conjugate addition-allylation reaction, highlighting a flexible and concise method leading to complex natural products (Wu et al., 2009).
Molecular Structure Analysis
Cinnamic acid derivatives typically feature a phenyl ring substituted with methoxy groups and an acrylic acid moiety. The position and number of methoxy groups can significantly influence the molecule's electronic structure, reactivity, and biological activity. The molecular structure of these compounds is crucial for their interaction with biological targets, impacting their pharmacological profile.
Chemical Reactions and Properties
Cinnamic acid derivatives undergo various chemical reactions, including esterification, hydrogenation, and oxidation. These reactions can modify the compound's chemical properties, such as solubility and stability, which are essential for its biological activity and potential therapeutic applications. For instance, the metabolism of related cinnamic acids involves hydrogenation, O-demethylation, and conjugation reactions, significantly affecting their biological activity and detoxification (Meyer & Scheline, 1972).
Physical Properties Analysis
The physical properties of cinnamic acid derivatives, including melting point, solubility, and crystalline structure, are determined by their molecular structure. For example, modifications in the substitution pattern of the phenyl ring can alter the compound's crystallinity and photomechanical behavior, which is relevant for its application in material sciences and pharmaceutical formulations (Mishra et al., 2015).
科学研究应用
1. Anxiolytic Effects
- Application Summary: Derivatives of TMCA (dTMCA) have been investigated for their anxiolytic effects using immobilization and electric shock-induced stress in rats . The study focused on the anti-stress effects of TMCA and its derivatives.
- Methods of Application: The study used immobilization and electric shock-induced stress in rats to investigate the anxiolytic effects of dTMCA . The study measured the time spent in the open arms of an elevated plus maze to assess anxiety levels .
- Results: The study found that derivatives of TMCA ameliorated anxiety in mice and rats . Stress-mediated repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in the PC12 cells was restored by two selected derivatives (TMCA#5 and TMCA#9) .
2. Cholinesterase Inhibitory Activity
- Application Summary: A series of twelve nature-inspired 3,4,5-trimethoxycinnamates, including the starting 3,4,5-trimethoxycinnamic acid, were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro .
- Methods of Application: The study synthesized and characterized twelve 3,4,5-trimethoxycinnamates and tested their ability to inhibit AChE and BChE in vitro . The selectivity index (SI) was also determined .
- Results: The compound 2-Fluororophenyl (2 E )-3- (3,4,5-trimethoxyphenyl)-prop-2-enoate demonstrated the highest SI (1.71) in favor of BChE inhibition . 2-Chlorophenyl (2 E )-3- (3,4,5-trimethoxyphenyl)prop-2-enoate showed the highest AChE-inhibiting (IC 50 = 46.18 µM) as well as BChE-inhibiting (IC 50 = 32.46 µM) activity with an SI of 1.42 .
3. Antiarrhythmic Effects
- Application Summary: Methyl 3,4,5-trimethoxycinnamate, a derivative of TMCA, has been studied for its potential antiarrhythmic effects . This compound was found in the roots of Polygalae Radix, a traditional medicinal plant .
- Methods of Application: The study investigated the suppression of triggered activities in rabbit myocytes .
4. Antiarrhythmic Effects
- Application Summary: Methyl 3,4,5-trimethoxycinnamate, a derivative of TMCA, has been studied for its potential antiarrhythmic effects . This compound was found in the roots of Polygalae Radix, a traditional medicinal plant .
- Methods of Application: The study investigated the suppression of triggered activities in rabbit myocytes .
安全和危害
属性
IUPAC Name |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPDNLIHHFGEC-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3,4-Trimethoxycinnamic acid | |
CAS RN |
33130-03-9 | |
| Record name | trans-2,3,4-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,3,4-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



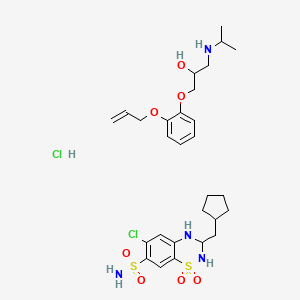
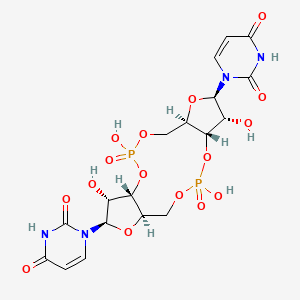
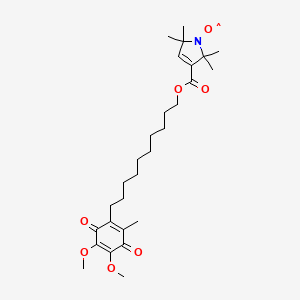

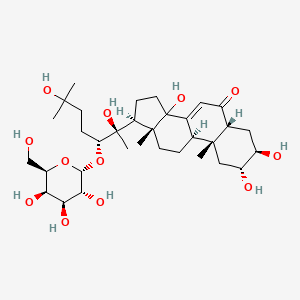
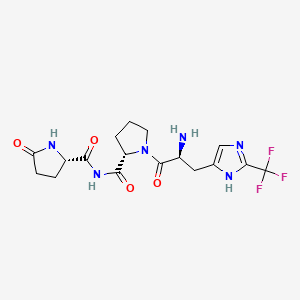
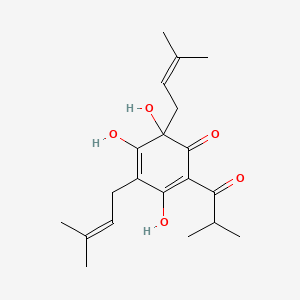
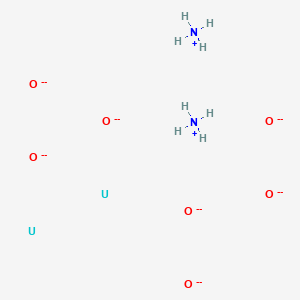
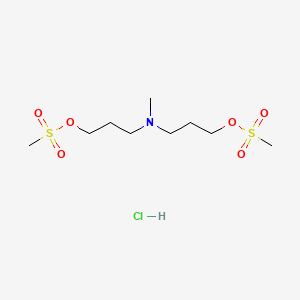
![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)
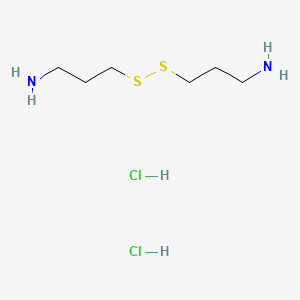
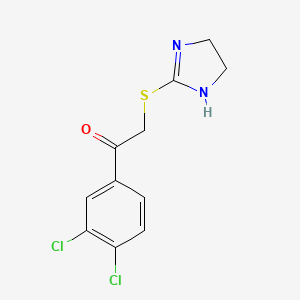
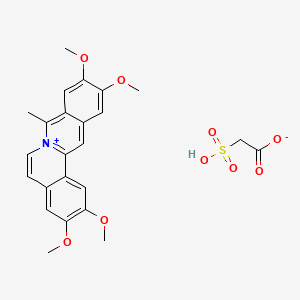
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)